molecular formula C11H7ClN2 B8734142 2-Chloro-1H-naphtho[2,3-d]imidazole

2-Chloro-1H-naphtho[2,3-d]imidazole

Cat. No.: B8734142
M. Wt: 202.64 g/mol
InChI Key: ANSVSQMFENFGGU-UHFFFAOYSA-N
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Description

Significance of Naphtho[2,3-d]imidazole Heterocycles in Synthetic Chemistry

The naphtho[2,3-d]imidazole core is a planar, aromatic system that combines the structural features of naphthalene (B1677914) and imidazole (B134444). This fusion imparts a unique set of electronic and steric properties, making it a valuable building block in various areas of chemical science.

The synthesis of the naphtho[2,3-d]imidazole ring system is most commonly achieved through the condensation of 2,3-diaminonaphthalene (B165487) with a suitable one-carbon synthon. A variety of reagents can be employed to introduce the C2 position of the imidazole ring, including aldehydes and carboxylic acids, leading to the formation of 2-substituted-1H-naphtho[2,3-d]imidazoles. researchgate.net For instance, the reaction of 2,3-diaminonaphthalene with variously substituted aldehydes provides a convenient route to a range of 2-aryl-1H-naphtho[2,3-d]imidazole derivatives. researchgate.net

The significance of this heterocyclic system is underscored by its presence in molecules with diverse biological activities and material science applications. Naphtho[2,3-d]imidazole derivatives have been investigated for their potential as:

Anticancer Agents: Numerous studies have focused on the synthesis and cytotoxic evaluation of naphtho[2,3-d]imidazole derivatives, particularly the naphtho[2,3-d]imidazole-4,9-diones. These compounds have shown promising activity against various cancer cell lines. nih.gov

Antimicrobial Agents: The imidazole moiety is a well-known pharmacophore in many antimicrobial drugs, and its fusion with the naphthalene ring system can lead to compounds with enhanced or novel antimicrobial properties.

Organic Electronics: The extended π-system of the naphtho[2,3-d]imidazole core makes it an attractive candidate for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Research has explored their use as hole-transporting materials.

Role of Halogenated Naphthoimidazoles as Synthetic Building Blocks and Research Intermediates

Halogenated heterocyclic compounds are indispensable tools in synthetic organic chemistry. The introduction of a halogen atom, such as chlorine, into the naphtho[2,3-d]imidazole scaffold at the 2-position dramatically alters its reactivity, transforming it into a versatile synthetic intermediate.

The chlorine atom at the C2 position of the imidazole ring is a good leaving group, susceptible to nucleophilic substitution. This reactivity allows for the facile introduction of a wide array of functional groups at this position, providing access to a diverse library of 2-substituted naphtho[2,3-d]imidazole derivatives that would be difficult to synthesize directly.

The general reactivity of 2-chloroimidazoles suggests that 2-Chloro-1H-naphtho[2,3-d]imidazole would readily undergo reactions with various nucleophiles, including:

Amines: To produce 2-amino-1H-naphtho[2,3-d]imidazole derivatives.

Thiols: To yield 2-thioether-1H-naphtho[2,3-d]imidazole derivatives.

Alkoxides and Phenoxides: To form 2-alkoxy- and 2-aryloxy-1H-naphtho[2,3-d]imidazole derivatives.

This versatility makes this compound a key precursor for the synthesis of compounds with tailored electronic and biological properties. The ability to perform these transformations under relatively mild conditions further enhances its utility as a research intermediate.

Overview of Research Trajectories for the this compound Scaffold

While direct studies on this compound are limited, the research trajectories of analogous compounds and the broader class of naphtho[2,3-d]imidazoles provide a clear indication of its potential research applications.

Table 1: Potential Research Applications of this compound

Research AreaPotential Application of this compoundRationale
Medicinal Chemistry Intermediate for the synthesis of novel anticancer agents.The naphtho[2,3-d]imidazole-4,9-dione core is a known anticancer pharmacophore. nih.gov The 2-chloro group allows for the introduction of various side chains to optimize activity and selectivity.
Precursor for the development of new antimicrobial compounds.The imidazole ring is a key component of many antimicrobial drugs. The 2-chloro functionality enables the synthesis of a diverse range of derivatives for screening.
Materials Science Building block for novel organic electronic materials.The extended conjugation of the naphtho[2,3-d]imidazole system is beneficial for charge transport. The 2-substituent, introduced via the chloro intermediate, can be used to tune the electronic properties and solid-state packing.
Synthetic Methodology A versatile platform for exploring new chemical transformations.The reactivity of the C-Cl bond can be exploited to develop novel cross-coupling reactions and other synthetic methodologies for the functionalization of heterocyclic systems.

Future research involving this compound is likely to focus on its efficient synthesis and its application as a pivotal intermediate in the creation of complex molecular structures. The development of robust synthetic protocols to access this compound in good yield will be crucial for unlocking its full potential. Subsequently, its reactivity profile with a wide range of nucleophiles and in various cross-coupling reactions will likely be explored to generate libraries of novel naphtho[2,3-d]imidazole derivatives for biological screening and materials science investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7ClN2

Molecular Weight

202.64 g/mol

IUPAC Name

2-chloro-1H-benzo[f]benzimidazole

InChI

InChI=1S/C11H7ClN2/c12-11-13-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h1-6H,(H,13,14)

InChI Key

ANSVSQMFENFGGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 1h Naphtho 2,3 D Imidazole and Its Core Scaffold

Classical and Contemporary Approaches to the Naphtho[2,3-d]imidazole Ring System

The formation of the naphtho[2,3-d]imidazole ring is primarily achieved by constructing the imidazole (B134444) ring onto a pre-existing naphthalene (B1677914) system, specifically utilizing 2,3-diaminonaphthalene (B165487) as the key starting material.

Condensation Reactions Involving 2,3-Diaminonaphthalene Precursors

A foundational and widely employed method for synthesizing the naphtho[2,3-d]imidazole scaffold is the condensation of 2,3-diaminonaphthalene with various carbonyl-containing compounds. This approach, often referred to as the Phillips-Ladenburg synthesis, can be adapted to produce a range of 2-substituted derivatives.

The reaction with aldehydes is a common pathway. For instance, the condensation of 2,3-diaminonaphthalene with variously substituted aromatic aldehydes conveniently yields 2-aryl-1H-naphtho[2,3-d]imidazole derivatives. This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as nitrobenzene (B124822). prepchem.com

Similarly, carboxylic acids can be used as the carbonyl source. The reaction of 2,3-diaminonaphthalene with a carboxylic acid, such as 1-(9-ethyl-9H-carbazol-3-yl)-4-carboxy-2-pyrrolidinone, proceeds at elevated temperatures (170–230 °C) without a solvent to yield the corresponding 2-substituted naphtho[2,3-d]imidazole. prepchem.com

Table 1: Examples of Condensation Reactions for Naphtho[2,3-d]imidazole Synthesis

Carbonyl Source Reaction Conditions Product Yield (%) Reference
9-Ethyl-3-formylcarbazole Reflux in nitrobenzene, 2h 2-(9-Ethyl-9H-carbazol-3-yl)-1H-naphtho[2,3-d]imidazole 34.3% prepchem.com
1-(9-Ethyl-9H-carbazol-3-yl)-4-carboxy-2-pyrrolidinone Melt at 170-230 °C, 2.5h 1-(9-Ethyl-9H-carbazol-3-yl)-4-(1H-naphtho[2,3-d]imidazol-2-yl)-2-pyrrolidinone 77% prepchem.com
Various substituted aldehydes Condensation 2-Aryl-1H-naphtho[2,3-d]imidazole derivatives Not specified

Cyclization Strategies for Naphthoimidazole Formation

The condensation reactions described above are inherently cyclization strategies, specifically proceeding via a cyclocondensation mechanism. The process involves the initial formation of a Schiff base between one of the amino groups of 2,3-diaminonaphthalene and the carbonyl group of the aldehyde or carboxylic acid derivative. This is followed by an intramolecular cyclization where the second amino group attacks the intermediate, and subsequent dehydration or elimination leads to the formation of the stable, aromatic imidazole ring.

Alternative cyclization strategies can involve intramolecular reactions of appropriately substituted naphthalene precursors. While less common for the parent naphtho[2,3-d]imidazole, related systems can be formed through methods like the Pictet-Spengler reaction, which involves the cyclization of an amine with an aldehyde or ketone, a principle adaptable to heterocyclic synthesis. researchgate.net However, for the direct formation of the naphtho[2,3-d]imidazole core, the cyclocondensation of 2,3-diaminonaphthalene remains the most direct and documented route.

Multi-component Reaction Pathways for Naphtho[2,3-d]imidazole Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, offer an efficient and atom-economical approach to complex heterocyclic structures. nih.gov The synthesis of imidazole derivatives is well-suited to MCRs.

A highly relevant example is the synthesis of 8-aryl-7H-acenaphtho[1,2-d]imidazoles, which shares the fused imidazole-on-naphthalene-backbone motif. This is achieved through a three-component reaction of acenaphthylene-1,2-dione (a 1,2-diketone), an aromatic aldehyde, and ammonium (B1175870) acetate, which serves as the ammonia (B1221849) source. commonorganicchemistry.com The reaction, catalyzed by ferric hydrogensulfate in refluxing ethanol (B145695), proceeds in good to excellent yields. commonorganicchemistry.com This methodology, known as the Radziszewski reaction, is a cornerstone of imidazole synthesis and demonstrates a powerful MCR pathway that can be conceptually applied to the naphtho[2,3-d]imidazole system using a suitable naphthalene-based 1,2-dione precursor. rsc.org

Targeted Synthesis of 2-Chloro-1H-naphtho[2,3-d]imidazole

While specific literature detailing the synthesis of this compound is scarce, its preparation can be reliably inferred from well-established synthetic routes for the analogous compound, 2-chlorobenzimidazole (B1347102). These methods typically involve the chlorination of a corresponding precursor that already contains the fused imidazole ring.

Regioselective Chlorination Strategies

The most direct and effective strategy for introducing a chlorine atom at the 2-position of the imidazole ring is the chlorination of the corresponding 2-oxo derivative, 1H-naphtho[2,3-d]imidazol-2(3H)-one. This precursor exists in tautomeric equilibrium with its 2-hydroxy form.

The analogous transformation of benzimidazolin-2-one to 2-chlorobenzimidazole is efficiently achieved using phosphorus oxychloride (POCl₃). prepchem.comprepchem.com The reaction involves heating the 2-oxo precursor in excess phosphorus oxychloride, often with a catalytic amount of acid (e.g., HCl) or phenol, at elevated temperatures (e.g., 110 °C). prepchem.comresearchgate.net The mechanism proceeds via phosphorylation of the tautomeric hydroxyl group, creating a good leaving group which is subsequently displaced by a chloride ion. nih.gov

Analogous Chlorination Reaction:

Precursor: 1H-Naphtho[2,3-d]imidazol-2(3H)-one

Reagent: Phosphorus oxychloride (POCl₃)

Conditions: Heat/reflux (e.g., 100-110 °C)

Product: this compound

This method provides high regioselectivity for the 2-position due to the inherent reactivity of the 2-oxo (or 2-hydroxy) functionality.

Synthetic Routes Analogous to Related Naphthoimidazole Derivatives

An analogous synthetic route for this compound would mirror the multi-step synthesis of 2-chlorobenzimidazole from its basic building blocks. This provides a pathway to the target compound starting from the readily available 2,3-diaminonaphthalene.

The proposed sequence is as follows:

Formation of the 2-Oxo Precursor: 2,3-Diaminonaphthalene is condensed with urea (B33335) or a urea equivalent (e.g., phosgene, ethyl chloroformate followed by cyclization). The reaction with urea typically involves heating the components, sometimes in a high-boiling solvent like DMF, to form 1H-naphtho[2,3-d]imidazol-2(3H)-one. researchgate.net

Chlorination: The resulting 1H-naphtho[2,3-d]imidazol-2(3H)-one is then chlorinated using phosphorus oxychloride as described in the previous section. prepchem.comresearchgate.net

This two-step sequence represents the most logical and well-precedented synthetic pathway to obtain this compound, leveraging the robust and high-yielding reactions established for the benzimidazole (B57391) series.

Another, less direct, analogous route could involve starting with a pre-chlorinated naphthalene derivative. For example, the synthesis of 2-(acylamino)-3-chloro-1,4-naphthoquinones has been reported, demonstrating the use of chloro-substituted naphthoquinone precursors in building more complex molecules. A synthesis could potentially be designed starting from a chlorinated 2,3-diaminonaphthalene, though the synthesis of such a precursor might be more complex than the post-cyclization chlorination strategy.

Functionalization Strategies on the Naphtho[2,3-d]imidazole Core

Introduction of Diverse Substituents at the Naphthyl and Imidazole Moieties

The introduction of various substituents onto the naphtho[2,3-d]imidazole core is a key strategy for modulating its properties.

At the Imidazole Ring:

N-1 Position: The nitrogen atom at the 1-position of the imidazole ring is a common site for alkylation. For instance, the alkylation of 2-substituted naphtho[2,3-d]imidazoles can be achieved using alkyl halides, such as ethyl iodide, in the presence of a base like potassium hydroxide (B78521). This allows for the introduction of various alkyl chains. The synthesis of 1-(prop-2-yn-1-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione demonstrates the introduction of an alkyne functionality at this position, which can be used for further reactions like cycloadditions. researchgate.net

C-2 Position: The 2-position of the imidazole ring is readily functionalized during the initial ring formation. By selecting the appropriate aldehyde or carboxylic acid for the condensation with 2,3-diaminonaphthalene, a wide variety of aryl and alkyl substituents can be introduced at this position. researchgate.net For example, using substituted benzaldehydes results in the corresponding 2-aryl derivatives. researchgate.net

At the Naphthyl Moiety:

Naphthoquinone Formation: A significant modification of the naphthalene part of the scaffold is the introduction of carbonyl groups to form naphtho[2,3-d]imidazole-4,9-diones. These compounds can be synthesized from 2-amino-3-chloro-1,4-naphthoquinone derivatives. nih.gov The resulting dione (B5365651) structure significantly alters the electronic properties of the molecule.

The table below summarizes some of the reported functionalizations of the naphtho[2,3-d]imidazole core.

Position of SubstitutionType of SubstituentReference
N-1 (Imidazole)Alkyl (e.g., Ethyl)
N-1 (Imidazole)Propargyl researchgate.net
C-2 (Imidazole)Aryl researchgate.net
C-2 (Imidazole)Alkyl nih.gov
C-2 (Imidazole)Carbazole-pyrrolidinone
C-4, C-9 (Naphthyl)Dione (Carbonyl) researchgate.netnih.gov

Annulation Reactions for Extended Polycyclic Systems

Annulation reactions provide a powerful tool for building more complex, extended polycyclic systems from the naphtho[2,3-d]imidazole core. These reactions involve the construction of a new ring fused to the existing scaffold.

A notable example is the synthesis of 1,2,3-triazole-1H-naphtho[2,3-d]imidazole-4,9-dione hybrids. researchgate.net This is achieved through a copper-catalyzed azide-alkyne cycloaddition reaction, often referred to as a "click" reaction. In this process, a 1-(prop-2-yn-1-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione is reacted with various aromatic azides to form a new triazole ring fused to the imidazole nitrogen. researchgate.net This strategy allows for the connection of the naphthoimidazole system to other pharmacophores or functional groups through the triazole linker.

While not directly involving the naphtho[2,3-d]imidazole core, related studies on the synthesis of naphtho[2,3-d]oxazoles via annulation of ortho-alkynylamidoarylketones suggest that similar intramolecular cyclization strategies could potentially be applied to create new rings fused to the naphthalene portion of the naphthoimidazole system. researchgate.net

Derivatization and Structural Modification of 2 Chloro 1h Naphtho 2,3 D Imidazole

Substitution Reactions at the 2-Position of the Imidazole (B134444) Ring

The chlorine atom at the 2-position of the naphtho[2,3-d]imidazole ring is a versatile handle for introducing a wide array of functional groups through substitution reactions.

The electron-withdrawing nature of the imidazole ring facilitates the nucleophilic displacement of the chlorine atom at the 2-position. This reactivity allows for the introduction of various nucleophiles, leading to the formation of new carbon-heteroatom bonds. For instance, reactions with amines can yield 2-amino-naphtho[2,3-d]imidazole derivatives, while reactions with alkoxides or thiols can produce the corresponding 2-alkoxy and 2-thioether analogues. The efficiency of these reactions is often dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

A significant area of investigation involves the synthesis of 2-aryl and 2-alkyl substituted naphtho[2,3-d]imidazoles. One common method to achieve 2-aryl derivatives involves the condensation of 2,3-diaminonaphthalene (B165487) with various substituted aromatic aldehydes. researchgate.net This approach, however, builds the imidazole ring concurrently with the introduction of the 2-substituent, rather than starting from the 2-chloro precursor.

Another synthetic route involves the reaction of 2,3-diaminonaphthalene with 9-ethyl-3-formylcarbazole in the presence of nitrobenzene (B124822) to yield 2-(9-Ethyl-9H-carbazol-3-yl)-1H-naphtho[2,3-d]imidazole.

The synthesis of 2-alkyl imidazoles can be achieved through various methods, including the dehydrogenation of 2-alkyl imidazolines at high temperatures or the decarboxylation of appropriately substituted imidazole-4,5-dicarboxylic acids. google.com A more direct approach involves the condensation of glyoxal (B1671930) with an aliphatic aldehyde and ammonia (B1221849) in a hydroalcoholic medium. google.com

Table 1: Examples of 2-Substituted Naphtho[2,3-d]imidazole Derivatives

Starting Material(s)Reagent(s)ProductReference
2,3-Diaminonaphthalene, Substituted Aldehydes-2-Aryl-1H-naphtho[2,3-d]imidazole derivatives researchgate.net
1-(9-Ethyl-9H-carbazol-3-yl)-4-carboxy-2-pyrrolidinone, 2,3-DiaminonaphthaleneHeat1-(9-Ethyl-9H-carbazol-3-yl)-4-(1H-naphtho[2,3-d]imidazol-2-yl)-2-pyrrolidinone
9-Ethyl-3-formylcarbazole, 2,3-DiaminonaphthaleneNitrobenzene, Reflux2-(9-Ethyl-9H-carbazol-3-yl)-1H-naphtho[2,3-d]imidazole
Glyoxal, Aliphatic Aldehyde, Ammonium (B1175870) SaltHydroalcoholic medium, pH 6-82-Alkyl-imidazole google.com

N-Alkylation and N-Arylation Strategies

Modification of the nitrogen atoms within the imidazole ring of 2-Chloro-1H-naphtho[2,3-d]imidazole offers another avenue for structural diversification, influencing the compound's physicochemical properties.

The nitrogen atoms of the imidazole ring can undergo alkylation to yield N-alkylated derivatives. Depending on the reaction conditions and the stoichiometry of the alkylating agent, both mono- and di-alkylation can be achieved. For instance, the alkylation of a 2-substituted naphtho[2,3-d]imidazole with excess ethyl iodide in the presence of potassium hydroxide (B78521) can lead to the corresponding N-ethyl derivative. The regioselectivity of N-alkylation in imidazole-containing systems can sometimes be directed by substituents on the heterocyclic ring. organic-chemistry.org

The introduction of a variety of side chains at the nitrogen positions is a key strategy for scaffold diversification. This approach allows for the fine-tuning of the molecule's properties by incorporating different functional groups, altering steric bulk, and modifying electronic characteristics. This diversification is crucial for exploring the structure-activity relationships of new compounds. pharm.ai The synthesis of N-alkylated imidazole derivatives has been explored to develop compounds with specific biological activities. nih.gov

Table 2: Examples of N-Alkylation Reactions

Starting MaterialReagent(s)ProductReference
1-(9-Ethyl-9H-carbazol-3-yl)-4-(1H-naphtho[2,3-d]imidazol-2-yl)-2-pyrrolidinoneEthyl iodide, Potassium hydroxide1-(9-Ethyl-9H-carbazol-3-yl)-4-(1-ethyl-1H-naphtho[2,3-d]imidazol-2-yl)-2-pyrrolidinone
Imidazole, 2-Methylimidazole, or 2-Methyl-4-nitroimidazoleAlkyl halides1-Alkylimidazole derivatives nih.gov
4-Bromo-NH-1,2,3-triazolesAlkyl halides, K2CO3, DMF2-Substituted 4-bromo-1,2,3-triazoles organic-chemistry.org

Fusion with Other Heterocyclic Systems

Fusing the naphtho[2,3-d]imidazole scaffold with other heterocyclic rings represents an advanced strategy for creating novel, complex molecular architectures. This approach can significantly alter the electronic properties and three-dimensional shape of the parent molecule, potentially leading to new applications. The synthesis of such fused systems often involves multi-step reaction sequences, starting with appropriately functionalized naphtho[2,3-d]imidazole derivatives. For example, the condensation of α-hydroxyimino ketones with primary amines and formaldehyde (B43269) is a known method for creating imidazole 3-oxides, which can then undergo further reactions to form fused systems. clockss.org

Incorporation of Triazole Moieties

The integration of a triazole ring onto the naphtho[2,3-d]imidazole framework is a significant synthetic modification, as 1,2,3-triazole moieties are known to be valuable pharmacophores and versatile linkers in drug discovery. researchgate.netnih.gov A primary strategy for achieving this involves leveraging the reactivity of the 2-chloro position.

A plausible and efficient method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net This approach would typically involve a two-step sequence starting from this compound.

Step 1: Nucleophilic Substitution. The chloro group is first displaced by a nucleophile containing either an alkyne or an azide (B81097) functionality. For instance, reaction with propargylamine (B41283) (H₂N-CH₂-C≡CH) or sodium azide (NaN₃) would yield the corresponding 2-propargylamino or 2-azido derivative.

Step 2: Cycloaddition. The resulting intermediate is then reacted with a complementary azide or alkyne partner in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring. For example, a 2-propargylated naphthoimidazole can be reacted with various organic azides to produce a library of triazole-containing hybrids. researchgate.netnih.gov

A related synthesis has been successfully demonstrated for the analogous naphtho[2,3-d]imidazole-4,9-dione system, where 1-(prop-2-yn-1-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione was reacted with various aromatic azides to yield 1,2,3-triazole hybrids. researchgate.net This highlights the viability of the click chemistry approach on this scaffold.

Table 1: Proposed Reagents for Triazole Moiety Incorporation

Step Reagent Intermediate/Product Reaction Type
1a Propargylamine 2-(Propargylamino)-1H-naphtho[2,3-d]imidazole Nucleophilic Substitution
1b Sodium Azide 2-Azido-1H-naphtho[2,3-d]imidazole Nucleophilic Substitution
2a Organic Azide (R-N₃), Cu(I) catalyst 2-(1-Aryl-1H-1,2,3-triazol-4-yl)aminomethyl-1H-naphtho[2,3-d]imidazole Cycloaddition

Integration with Pyrazole (B372694) and Oxadiazole Scaffolds

The chemical linkage of pyrazole and oxadiazole heterocycles to the naphtho[2,3-d]imidazole core can lead to novel compounds with unique properties. Both pyrazoles and 1,3,4-oxadiazoles are well-established pharmacophores found in a wide array of functional molecules. mdpi.com

The most common synthetic route to these structures from a 2-chloro-heterocycle proceeds via a 2-hydrazinyl intermediate.

Formation of Hydrazinyl Intermediate: The initial step is the nucleophilic displacement of the chloride in this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). This reaction typically occurs under reflux conditions in a suitable solvent like ethanol (B145695) to furnish 2-Hydrazinyl-1H-naphtho[2,3-d]imidazole.

Synthesis of Pyrazole Ring: The 2-hydrazinyl intermediate can be condensed with a 1,3-dicarbonyl compound (e.g., acetylacetone) in a solvent such as glacial acetic acid. This condensation-cyclization reaction, known as the Knorr pyrazole synthesis, yields a 2-(pyrazol-1-yl)-1H-naphtho[2,3-d]imidazole derivative.

Synthesis of 1,3,4-Oxadiazole (B1194373) Ring: To form the 1,3,4-oxadiazole ring, the 2-hydrazinyl intermediate is first converted to a hydrazide by reaction with a carboxylic acid. This N-acylhydrazide is then cyclized, often using a dehydrating agent like phosphorus oxychloride (POCl₃) or by heating, to afford the 2-(1,3,4-oxadiazol-2-yl)-1H-naphtho[2,3-d]imidazole product. Research has demonstrated the synthesis of imidazole-1,3,4-oxadiazole derivatives, confirming the feasibility of linking these heterocyclic systems. mdpi.comresearchgate.net

Table 2: General Synthetic Scheme for Pyrazole and Oxadiazole Integration

Target Scaffold Step 1 Reagent Intermediate Step 2 Reagent(s) Final Product Class
Pyrazole Hydrazine Hydrate 2-Hydrazinyl-1H-naphtho[2,3-d]imidazole 1,3-Dicarbonyl Compound (e.g., Acetylacetone) 2-(Pyrazol-1-yl)-1H-naphtho[2,3-d]imidazole

| 1,3,4-Oxadiazole | Hydrazine Hydrate | 2-Hydrazinyl-1H-naphtho[2,3-d]imidazole | 1. Carboxylic Acid (R-COOH) 2. Dehydrating Agent (e.g., POCl₃) | 2-(1,3,4-Oxadiazol-2-yl)-1H-naphtho[2,3-d]imidazole |

Construction of Complex Polyheterocyclic Architectures

The this compound nucleus serves not only as a point for simple substitution but also as a foundation for building larger, more intricate polyheterocyclic systems. These complex structures are synthesized either by building the naphthoimidazole ring onto an existing complex molecule or by performing further annulation reactions on the pre-formed scaffold.

One established method involves the condensation of 2,3-diaminonaphthalene with a functionalized aldehyde or carboxylic acid that already contains another heterocyclic system. For example, various 2-aryl-1H-naphtho[2,3-d]imidazole derivatives have been synthesized by condensing 2,3-diaminonaphthalene with variously substituted aldehydes. researchgate.net Similarly, new carbazole (B46965) derivatives containing a naphthoimidazole fragment have been prepared by reacting a carbazole-containing pyrrolidinone with 2,3-diaminonaphthalene at high temperatures. This approach directly incorporates a complex substituent at the 2-position during the formation of the imidazole ring.

Alternatively, the pre-formed this compound can undergo reactions that build new fused rings. Such reactions often involve functionalization at both the N1-position of the imidazole ring and the C2-position. For example, a bifunctional reagent could react with the N1-H via deprotonation and subsequently displace the C2-chloro group in an intramolecular cyclization to form a new fused ring system. This strategy allows for the creation of rigid, planar polyheterocyclic architectures with potentially interesting electronic and photophysical properties. The synthesis of related structures like naphtho[2,3-d]oxazoles from complex precursors demonstrates the accessibility of such fused systems. nih.gov

Table 3: List of Mentioned Compounds

Compound Name
This compound
1H-naphtho[2,3-d]imidazole-4,9-dione
1-(prop-2-yn-1-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione
2-Hydrazinyl-1H-naphtho[2,3-d]imidazole
2,3-diaminonaphthalene
2-aryl-1H-naphtho[2,3-d]imidazole
Naphtho[2,3-d]oxazole
Carbazole
Pyrazole
1,3,4-Oxadiazole

Spectroscopic and Advanced Structural Characterization of 2 Chloro 1h Naphtho 2,3 D Imidazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful tool for delineating the carbon-hydrogen framework of organic molecules. omicsonline.org For derivatives of 2-Chloro-1H-naphtho[2,3-d]imidazole, both one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment. omicsonline.orgresearchgate.net

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical ¹H NMR spectrum of a this compound derivative, distinct signals are observed for the aromatic protons of the naphthyl ring system and the N-H proton of the imidazole (B134444) moiety.

The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns are dependent on the substitution pattern of the naphthyl ring. The N-H proton of the imidazole ring is often observed as a broad singlet at a significantly downfield chemical shift, sometimes exceeding δ 13.0 ppm, due to hydrogen bonding and the acidic nature of this proton. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for a Hypothetical this compound Derivative

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
13.50br s1HN-H (imidazole)
8.50s1HAr-H
8.30d1HAr-H
8.10d1HAr-H
7.90s1HAr-H
7.60-7.75m2HAr-H

Note: This table is illustrative. Actual chemical shifts and multiplicities will vary with the specific derivative.

¹³C NMR Spectroscopic Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The aromatic carbons of the naphthyl system typically resonate in the range of δ 110–150 ppm. The carbon atom attached to the chlorine atom (C2) in the imidazole ring is expected to appear in the downfield region of the aromatic signals due to the deshielding effect of the electronegative chlorine atom.

Table 2: Representative ¹³C NMR Spectral Data for a Hypothetical this compound Derivative

Chemical Shift (δ, ppm)Assignment
150.5C (imidazole, C=N)
148.0C (naphthyl, quaternary)
145.2C-Cl (imidazole)
132.0C (naphthyl, quaternary)
129.8CH (naphthyl)
128.5CH (naphthyl)
127.3CH (naphthyl)
125.1CH (naphthyl)
123.9CH (naphthyl)
115.6CH (naphthyl)

Note: This table is illustrative. Actual chemical shifts will vary with the specific derivative.

Advanced 2D NMR Techniques for Structural Elucidation

For complex derivatives or when 1D NMR spectra are ambiguous, 2D NMR techniques are employed to establish connectivity between atoms. omicsonline.orgnih.gov These experiments provide a more detailed structural picture by revealing correlations between nuclei. researchgate.netdiva-portal.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to trace out the spin systems within the molecule, particularly the connectivity of the aromatic protons on the naphthyl rings. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms (¹³C-¹H), allowing for the unambiguous assignment of protonated carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between carbons and protons (typically over two to three bonds). It is crucial for identifying quaternary carbons and piecing together the entire molecular framework by connecting different spin systems. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing valuable information about the three-dimensional structure and stereochemistry of the molecule. diva-portal.org

Through the combined application of these 2D NMR techniques, a comprehensive and unambiguous structural assignment of this compound derivatives can be achieved. nih.govyoutube.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.govnih.gov For this compound derivatives, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. nih.gov

The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. docbrown.info This results in two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, which is a clear indicator of the presence of one chlorine atom in the molecule. docbrown.info

Electron ionization (EI) is a common ionization technique that can cause the molecular ion to fragment into smaller, charged species. libretexts.org The analysis of these fragmentation patterns provides valuable structural information. For this compound, common fragmentation pathways may include the loss of the chlorine atom, cleavage of the imidazole ring, or fragmentation of the naphthyl system. The stability of the resulting fragment ions often dictates the major peaks observed in the mass spectrum. libretexts.org

Table 3: Hypothetical Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment
216/218[M]⁺ (Molecular Ion)
181[M - Cl]⁺
154[M - Cl - HCN]⁺
127[C₁₀H₇]⁺ (Naphthyl cation)

Note: The m/z values are nominal and the presence and intensity of fragments will depend on the specific derivative and the ionization conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.govlibretexts.org The IR spectrum of a this compound derivative will display characteristic absorption bands corresponding to the vibrations of its specific bonds. libretexts.orgcore.ac.uk

Key expected absorptions include:

N-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring. researchgate.net The broadness is often due to intermolecular hydrogen bonding.

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹, are indicative of the C-H stretching vibrations of the aromatic naphthyl ring. libretexts.org

C=N and C=C Stretch: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in the aromatic naphthyl system will give rise to a series of sharp to medium intensity bands in the 1650-1450 cm⁻¹ region. researchgate.net

C-Cl Stretch: The C-Cl stretching vibration typically appears in the fingerprint region of the spectrum, generally between 800 and 600 cm⁻¹.

Table 4: Typical Infrared Absorption Frequencies for this compound Derivatives

Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)N-H Stretch (imidazole)
3100-3000Aromatic C-H Stretch
1620-1580C=N Stretch (imidazole)
1550-1450Aromatic C=C Stretch
800-600C-Cl Stretch

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide invaluable information about the connectivity and functional groups of a molecule, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For a this compound derivative, a successful X-ray crystal structure analysis would provide precise measurements of:

Bond lengths and angles: Confirming the expected geometric parameters of the naphthoimidazole core and any substituents.

Torsional angles: Defining the conformation of the molecule and the relative orientation of its different parts.

Intermolecular interactions: Revealing how the molecules are packed in the crystal lattice, including details of hydrogen bonding involving the imidazole N-H group and π-π stacking interactions between the aromatic naphthyl rings. researchgate.net

The resulting crystal structure provides an unambiguous and highly detailed picture of the molecule's architecture, serving as the ultimate confirmation of its identity and stereochemistry. nih.govmdpi.comresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy of Radical Ions

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying molecules with unpaired electrons. This method provides detailed information about the electronic structure and environment of paramagnetic species, such as radical ions. In the context of this compound derivatives, EPR spectroscopy can be instrumental in characterizing the radical cations and anions formed through redox processes. While direct EPR studies on the radical ions of this compound are not extensively documented in publicly available literature, research on structurally related naphtho[2,3-d]imidazole derivatives provides significant insights into the expected spectroscopic features.

A notable study on the radical ions of 1,2,2,3-tetramethyl-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione demonstrates the utility of EPR in conjunction with computational methods to elucidate the structures of these transient species. nih.gov The investigation of both the radical cation and anion of this compound, along with its ¹³C labeled analogue, has established a benchmark for understanding the hyperfine coupling constants in this class of molecules. nih.gov

Detailed Research Findings

In the study of 1,2,2,3-tetramethyl-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione, the radical cation and anion were generated and their EPR spectra recorded. nih.gov The experimental hyperfine coupling constants were found to be in excellent agreement with density functional theory (DFT) calculations, which provided a high degree of confidence in the structural assignments. nih.gov

The EPR spectrum of the radical cation (1•+) was consistent with a planar structure, while the radical anion (1•-) and its neutral parent molecule exhibited pyramidalized nitrogen atoms and consequently, inequivalent methyl groups. nih.gov This distinction was particularly evident in the EPR spectrum of the ¹³C labeled analogue of the radical anion. nih.gov The hyperfine coupling constants for two nitrogen atoms were approximately 7 Gauss, and for the six hydrogens of the methyl groups attached to the nitrogen atoms, it was around 8 Gauss. osti.gov These values are indicative of the delocalization of the unpaired electron across the imidazole and naphthoquinone moieties. osti.gov

The following table summarizes the experimental and calculated hyperfine coupling constants for the radical ions of 1,2,2,3-tetramethyl-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione.

Table 1: Experimental and Calculated Hyperfine Coupling Constants (in Gauss) for the Radical Ions of 1,2,2,3-tetramethyl-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione

Nucleus Radical Cation (1•+) Experimental Radical Cation (1•+) Calculated Radical Anion (1•-) Experimental Radical Anion (1•-) Calculated
N 7.0 7.1 7.0 7.2
H (N-CH₃) 8.0 8.1 8.0 8.2
¹³C Not Reported Not Reported Data for labeled analogue confirmed inequivalence Not Reported

Data derived from studies on a related naphtho[2,3-d]imidazole derivative. nih.govosti.gov

The insights gained from the EPR spectroscopy of these related radical ions are crucial for predicting the behavior of the this compound radical ions. The presence of the chloro substituent is expected to influence the electron distribution and, consequently, the hyperfine coupling constants. Theoretical calculations would be essential to predict and interpret the EPR spectra of the radical ions of this compound.

Computational and Theoretical Investigations of 2 Chloro 1h Naphtho 2,3 D Imidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties.

Geometry Optimization and Energy Profile Analysis

Geometry optimization is a fundamental DFT procedure used to find the most stable three-dimensional arrangement of atoms in a molecule—its ground state conformation. This process systematically alters the bond lengths, bond angles, and dihedral angles to locate the structure with the minimum total energy. The result is a prediction of the molecule's most likely shape.

For a molecule like 2-Chloro-1H-naphtho[2,3-d]imidazole, this analysis would provide precise data on the planarity of the fused ring system and the orientation of the chloro-substituent. An energy profile analysis could further explore the energetic landscape of different conformations, identifying transition states and potential rotational barriers. However, specific optimized bond lengths, angles, and total energy values for this compound are not available in the searched literature.

Electronic Structure Analysis (HOMO/LUMO Energies)

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital from which an electron is most likely to be donated, indicating the molecule's capacity to act as an electron donor (nucleophile).

LUMO: Represents the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electron acceptor (electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap generally signifies that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. nih.govnih.gov A large gap suggests higher kinetic stability and lower chemical reactivity. nih.gov For related benzimidazole (B57391) derivatives, this gap has been calculated to understand their relative stability and reactivity. nih.gov Specific HOMO, LUMO, and energy gap values for this compound are not documented in the available search results.

Natural Bond Orbital (NBO) Analysis and Atomic Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule, translating the complex wave function into the familiar language of Lewis structures, including localized bonds, lone pairs, and atomic charges. uq.edu.auresearchgate.net This method examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the extent of electron delocalization and hyperconjugative stability. nih.gov

An NBO analysis for this compound would reveal:

The polarization of bonds, such as the C-Cl and C-N bonds.

The distribution of partial charges on each atom, identifying the most electrophilic and nucleophilic sites.

While NBO analysis has been performed on similar heterocyclic systems to understand their structure and reactivity, specific data on donor-acceptor interactions and atomic charges for the title compound could not be found. nih.gov

Prediction of Spectroscopic Parameters

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structure. For instance, theoretical vibrational frequencies (IR and Raman spectra) can be calculated. These predicted spectra help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, corresponding to UV-Visible absorption spectra. nih.gov No predicted spectroscopic data for this compound is currently available.

Molecular Dynamics (MD) Simulations in Mechanistic Studies

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a view of the molecule's dynamic behavior, including conformational changes and interactions with its environment (e.g., a solvent or a biological macromolecule).

In mechanistic studies, MD simulations can be used to:

Explore the flexibility of the molecule and its accessible conformations.

Study the process of a ligand binding to a receptor, providing insights into the pathway and kinetics of the interaction.

Simulate how the molecule interacts with other molecules or ions.

While an automated topology builder has generated files for a related derivative, 2-(Chloromethyl)-1-ethyl-1H-naphtho[2,3-d]imidazole-4,9-dione, for use in MD simulations, no specific studies or results from such simulations for this compound were found. uq.edu.au

In Silico Modeling for Chemical Interaction and Target Binding Mechanisms

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule (ligand) might bind to a biological target, such as a protein or enzyme.

This modeling can predict:

The binding affinity, often expressed as a scoring function, which estimates the strength of the interaction.

The specific binding mode, detailing the key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The critical amino acid residues in a protein's active site that are involved in binding.

Molecular docking studies have been performed on many benzimidazole derivatives to explore their potential as inhibitors for various enzymes. researchgate.net However, no specific in silico modeling studies detailing the chemical interactions or target binding mechanisms of this compound have been reported in the searched literature.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) represents a computational and statistical approach aimed at developing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound and related naphthoquinone structures, QSAR studies have been instrumental in elucidating the key molecular features that govern their inhibitory activities against specific biological targets. These studies provide valuable mechanistic insights and guide the rational design of more potent and selective analogs.

A notable QSAR study was conducted on a series of 57 naphthoquinone derivatives, including several 2-substituted-1H-naphtho[2,3-d]imidazole-4,9-diones, to analyze their inhibitory activity against indoleamine 2,3-dioxygenase (IDO1), a pathogenic agent. brieflands.com The primary goal of such QSAR analyses is to predict the biological activities of compounds based on their chemical structures. brieflands.com In this type of analysis, quantitative descriptors are used in a mathematical model to delineate the relationship between the chemical structure and the biological activity. brieflands.com

For the analysis of naphthoquinone derivatives, multivariate linear regression (MLR) and artificial neural networks were employed. brieflands.com The study successfully identified a set of six descriptors that showed a significant correlation with the inhibitory activity. brieflands.com A low correlation between the selected variables themselves indicated their independence and suitability for building a robust QSAR model. brieflands.com

The findings from these QSAR models offer crucial information regarding the structural requirements for optimal activity. For instance, the models can highlight the importance of specific electronic, steric, or hydrophobic properties and their distribution across the molecular scaffold. In the context of imidazole (B134444) derivatives, QSAR studies have frequently been used to understand their mechanisms of action. For example, 2D and 3D QSAR analyses of imidazole derivatives as heme oxygenase inhibitors revealed that physicochemical and alignment-independent descriptors, as well as electrostatic and steric fields, play a crucial role in their inhibitory potential. Similarly, QSAR studies on 2-substituted-4,5-diphenyl-1H-imidazoles with antinociceptive and anti-inflammatory activities have shown that descriptors related to surface area, volume, and dipole moment are key to their biological function. nih.gov

The following table presents data from a QSAR study on various 2-substituted-1H-naphtho[2,3-d]imidazole-4,9-dione derivatives, showcasing the percentage of inhibition against IDO1. brieflands.com This data is foundational for building predictive QSAR models.

Compound NameInhibition (%)
2-(Pyridin-3-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione58
2-(Pyridin-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione56
2-(3-Fluoropyridin-4-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione42
2-(2-Methoxypyridin-4-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione51.5
2-(2-Hydroxypyridin-4-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione37
2-(3-Chloropyridin-4-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione45
2-(2-Chloropyridin-4-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione45
4-(4,9-Dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-yl) pyridine (B92270) 1-oxide30.5
2-(Thiazol-5-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione38
2-(Thiazol-4-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione74.5
2-(1H-Imidazol-4-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione34
2-(1H-Pyrazol-4-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione53.5
2-(Thiazol-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione37.5
2-(1H-Pyrrol-3-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione67.5
2-(1H-Imidazol-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione74.5
2-(1H-Pyrazol-3-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione46
2-(1H-Pyrrol-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione44.5
2-(1H-Indol-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione17.5

Mechanistic Studies of Reactions and Interactions Involving the Naphtho 2,3 D Imidazole System

Exploration of Reaction Mechanisms in Naphtho[2,3-d]imidazole Synthesis and Functionalization

The synthesis of the naphtho[2,3-d]imidazole core typically involves the condensation of 2,3-diaminonaphthalene (B165487) with a variety of carbonyl-containing compounds. One of the most common methods is the reaction with aldehydes or carboxylic acids. researchgate.netrsc.org The mechanism proceeds through the initial formation of a Schiff base by the nucleophilic attack of one of the amino groups of diaminonaphthalene on the carbonyl carbon of the aldehyde, followed by intramolecular cyclization and subsequent aromatization via dehydration to yield the imidazole (B134444) ring.

Another established synthetic route involves the heterocyclization of 2,3-diaminonaphthalene with appropriate imidates. nih.gov This method provides a direct pathway to 2-substituted naphthoimidazoles. The reaction of 2,3-diaminonaphthalene with 1-(9-alkyl-9H-carbazol-3-yl)-4-carboxy-2-pyrrolidinones at high temperatures (170–230 °C) also yields 2-substituted naphtho[2,3-d]imidazole derivatives.

Functionalization of the pre-formed naphtho[2,3-d]imidazole ring, particularly at the nitrogen atoms, is commonly achieved through alkylation. nih.gov These reactions are typically performed in the presence of a base, such as potassium hydroxide (B78521), which deprotonates the N-H of the imidazole ring, generating a nucleophilic anion that subsequently attacks the alkylating agent (e.g., ethyl iodide). The regioselectivity of these reactions can be influenced by the reaction conditions and the steric and electronic nature of the substituents.

Table 1: Overview of Synthesis Mechanisms for the Naphtho[2,3-d]imidazole System This table is interactive. You can sort and filter the data.

Synthesis Method Key Reactants General Mechanism Resulting Product Type Reference
Aldehyde Condensation 2,3-Diaminonaphthalene, Substituted Aldehydes Nucleophilic attack, cyclization, dehydration/aromatization 2-Aryl-1H-naphtho[2,3-d]imidazoles researchgate.netrsc.org
Carboxylic Acid Condensation 2,3-Diaminonaphthalene, Carboxylic Acids High-temperature melt condensation 2-Substituted-1H-naphtho[2,3-d]imidazoles
Imidate Heterocyclization 2,3-Diaminonaphthalene, Imidates Heterocyclization 2-Benzylnaphth[2,3-d]imidazoles nih.gov
N-Alkylation Naphtho[2,3-d]imidazole, Alkylating Agent, Base Nucleophilic substitution 1-Alkyl-naphtho[2,3-d]imidazole derivatives nih.gov

Ligand-Target Interaction Studies (e.g., DNA binding, enzyme inhibition mechanisms)

The planar, electron-rich structure of the naphtho[2,3-d]imidazole system makes it a candidate for interaction with biological macromolecules like DNA and proteins.

DNA Binding: While direct studies on 2-chloro-1H-naphtho[2,3-d]imidazole are limited, related structures provide insight into potential mechanisms. The fused aromatic rings are capable of intercalating between the base pairs of the DNA double helix. This interaction is stabilized by π-π stacking forces. Additionally, substituents on the imidazole ring can form hydrogen bonds or have van der Waals interactions within the minor or major grooves of DNA. nih.govnih.gov For instance, studies on naphtho[2,3-d] researchgate.netnih.govtriazole-4,9-dione derivatives, which share the naphthoquinone core, showed that despite their structural suitability for fitting into the DNA minor groove, they did not form stable complexes, suggesting that the specific heterocyclic system and its substituents are critical for binding affinity. nih.gov

Enzyme Inhibition: Naphtho[2,3-d]imidazole derivatives have been investigated as enzyme inhibitors. For example, a series of 2-aryl-1H-naphtho[2,3-d]imidazole derivatives were evaluated for their inhibitory potential against urease. rsc.org Molecular docking studies revealed that these compounds fit well within the binding pocket of the enzyme. rsc.org The inhibition mechanism likely involves coordination with the nickel ions in the active site and hydrogen bonding with key amino acid residues, preventing the substrate from binding. Other related imidazole-based compounds have been studied as inhibitors for a wide range of enzymes, including dihydroorotate (B8406146) dehydrogenase (hDHODH), where they block the enzyme's function through competitive binding at the active site. nih.govisp.edu.pk

Table 2: Examples of Ligand-Target Interactions for Naphtho[2,3-d]imidazole and Related Derivatives This table is interactive. You can sort and filter the data.

Derivative Class Biological Target Mechanistic Insights Reference
2-Aryl-1H-naphtho[2,3-d]imidazoles Jack Bean Urease Active site binding, interaction with metal center and amino acid residues rsc.org
Naphtho[2,3-d] researchgate.netnih.govtriazole-4,9-diones Human Dihydroorotate Dehydrogenase (hDHODH) Hydrogen bonding and hydrophobic interactions in the active site nih.gov
Pyrrole-Imidazole Polyamides DNA Minor Groove Sequence-specific recognition and binding nih.govnih.gov
Naphtho[2,3-d] researchgate.netnih.govtriazole-4,9-dione 2-oxides Double-stranded DNA Did not form stable complexes despite fitting in the minor groove nih.gov

Redox Behavior of Naphtho[2,3-d]imidazole Derivatives

The redox properties of naphtho[2,3-d]imidazole derivatives, particularly those containing the 4,9-dione moiety, are of significant interest. This structural feature is analogous to other quinones, which are known to be redox-active.

These compounds can undergo reduction to form semiquinone radicals and hydroquinones. This redox cycling can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, through the transfer of electrons to molecular oxygen. nih.gov Studies on naphtho[2,3-d] researchgate.netnih.govtriazole-4,9-dione derivatives have shown that they can induce ROS production in cells, which is a key part of their biological activity. nih.gov Similarly, other imidazole derivatives have been shown to cause cellular toxicity by impairing the cellular redox balance and promoting ROS production. nih.gov

Electrochemical studies, such as cyclic voltammetry, have been employed to investigate the reduction potentials and reaction kinetics of various imidazole derivatives. researchgate.netresearchgate.net These studies help to quantify the ease of reduction and oxidation of the compounds and provide a mechanistic basis for their ability to induce oxidative stress. The formation of a planar quinoid oxidation-state structure has been identified as a key intermediate that accelerates photo-oxidation reactions in some imidazole derivatives. rsc.org

Investigation of Mitochondrial Interaction Mechanisms

The mitochondrion is a key organelle involved in cellular energy metabolism and apoptosis, and it is a target for many bioactive compounds. Several studies indicate that imidazole-based compounds can exert their effects by directly interacting with mitochondria.

A primary mechanism of mitochondrial interaction is the disruption of the mitochondrial membrane potential (MMP). nih.gov Certain imidazole derivatives have been shown to impair or cause the collapse of the MMP. nih.gov This depolarization of the mitochondrial membrane is a critical event that can trigger the release of pro-apoptotic factors like cytochrome c into the cytoplasm, initiating the caspase cascade and leading to programmed cell death.

This impairment of mitochondrial function is often linked to the redox activity of the compounds. The overproduction of ROS, as described in the previous section, can induce mitochondrial permeability transition, further contributing to the loss of MMP and oxidative damage to mitochondrial components, including mitochondrial DNA and proteins. nih.gov Studies on bifunctional naphtho[2,3-d] researchgate.netnih.govtriazole-4,9-dione compounds demonstrated that they induce mitochondrial dysfunction as part of their mechanism of action. nih.gov

Advanced Materials Science and Other Non Clinical Applications of Naphtho 2,3 D Imidazole Derivatives

Utilization in Organic Electronics and Optoelectronic Materials

The extended π-system of the naphtho[2,3-d]imidazole core is a key feature that suggests its potential utility in organic electronics.

Derivatives of the closely related 1-phenyl-1H-benzo[d]imidazole have been investigated as host materials in organic light-emitting diodes (OLEDs), where their charge-transporting properties are crucial for device performance. The molecular structure of these materials influences their ability to transport positive charge carriers (holes). While no specific data exists for 2-Chloro-1H-naphtho[2,3-d]imidazole, it is hypothesized that its planar structure could facilitate intermolecular π-π stacking, a key factor for efficient hole transport.

Naphtho[2,3-c] chemicalbook.comnih.govepa.govthiadiazole derivatives, which share a similar polycyclic aromatic structure, have been synthesized and shown to exhibit ambipolar charge transport with both high electron and hole mobilities. This suggests that polymers incorporating the naphtho[2,3-d]imidazole unit could also possess favorable charge carrier mobility. The chlorine substituent in this compound could serve as a handle for polymerization reactions, allowing for its incorporation into conjugated polymer backbones.

Naphtho[2,3-d]imidazole as a Privileged Scaffold for Chemical Probe Development

The naphtho[1,2-d]imidazole isomer has been explored as a scaffold for fluorescent probes. nih.gov These compounds exhibit fluorescence, and their emission properties can be tuned by adding different substituents. nih.gov This suggests that the naphtho[2,3-d]imidazole core, including the 2-chloro derivative, could also serve as a foundational structure for the development of new chemical probes for biological imaging or sensing applications. The substituent at the C2 position has been shown to be important for the cytotoxic activity in related compounds. nih.gov

Role as Intermediates in the Synthesis of Complex Organic Molecules

The imidazole (B134444) ring system is a common feature in many biologically active molecules and is a valuable building block in organic synthesis. The chlorine atom in this compound represents a reactive site that could be exploited for the synthesis of more complex molecules. Nucleophilic substitution reactions could be employed to introduce a variety of functional groups at this position, leading to a diverse library of new compounds.

Development of Naphtho[2,3-d]imidazole-based Catalysts and Reagents

While there is no specific information on the use of this compound as a catalyst or reagent, imidazole-containing compounds are known to act as ligands for transition metals in catalysis. The nitrogen atoms in the imidazole ring can coordinate to a metal center, and the properties of the resulting catalyst can be tuned by modifying the substituents on the imidazole ring. The chloro-substituent on the naphtho[2,3-d]imidazole scaffold could influence the electronic properties of the ligand and, consequently, the reactivity of the metal catalyst.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-1H-naphtho[2,3-d]imidazole, and how do reaction conditions influence yield?

  • Answer : The compound is synthesized via condensation of 2,3-diaminonaphthalene with aromatic aldehydes in the presence of sodium metabisulfite (Na₂S₂O₅) in DMF. Post-reaction, cold water is added to precipitate the product, followed by ethanol crystallization . Alternative routes include oxidative cyclization of formazans using lead(IV) tetraacetate in chloroform . Yield optimization requires precise control of stoichiometry, temperature (typically 80–100°C), and reaction time (6–12 hours).

Q. How is structural characterization of this compound performed in academic settings?

  • Answer : Characterization relies on spectroscopic techniques:

  • IR spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~650 cm⁻¹).
  • NMR (¹H/¹³C) : Assigns aromatic protons (δ 7.2–8.5 ppm) and imidazole ring signals.
  • EIMS : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
    Advanced purity validation may involve HPLC with UV detection (λ = 254 nm) .

Q. What are the key safety considerations when handling this compound in the lab?

  • Answer : Safety protocols emphasize:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Toxicity data : Refer to RTECS or GHS-compliant SDS for acute toxicity (e.g., LD₅₀ in rodents) and disposal guidelines .

Advanced Research Questions

Q. How can mechanistic insights into the oxidative cyclization of formazans to naphthoimidazole derivatives be applied to optimize synthesis?

  • Answer : Lead(IV) tetraacetate-mediated cyclization proceeds via a radical intermediate, with regioselectivity influenced by electron-donating/withdrawing substituents on aryl groups. Computational studies (e.g., DFT) predict transition states, aiding in solvent selection (chloroform preferred for stability) and catalyst tuning .

Q. What strategies are effective for analyzing and mitigating impurities in this compound batches?

  • Answer : Impurities (e.g., dichlorobenzoylmethyl by-products) are monitored using:

  • HPLC-MS : Quantifies trace contaminants (detection limit ≤0.1%).
  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane eluents removes polar/non-polar impurities .
    Process optimization includes recrystallization from ethanol/water mixtures (3:1 v/v) .

Q. How can computational tools predict the reactivity of this compound in drug discovery pipelines?

  • Answer : In silico platforms (e.g., PISTACHIO, REAXYS) model:

  • Pharmacokinetics : LogP (~2.8) and bioavailability via Lipinski’s rules.
  • Reaction pathways : Predict regioselectivity in nucleophilic substitution (Cl displacement) or electrophilic aromatic substitution .
    Docking studies assess binding affinity to therapeutic targets (e.g., antimicrobial enzymes) .

Q. What methodologies evaluate the biological activity of this compound derivatives?

  • Answer : In vitro assays include:

  • Antimicrobial testing : MIC (minimum inhibitory concentration) against S. aureus or E. coli via broth microdilution.
  • Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
    Structure-activity relationships (SAR) correlate substituent effects (e.g., electron-withdrawing groups enhance bioactivity) .

Methodological Notes

  • Synthetic Optimization : For scaled-up synthesis, replace Na₂S₂O₅ with microwave-assisted protocols to reduce reaction time by 50% .
  • Analytical Validation : Cross-validate NMR data with X-ray crystallography for unambiguous structural confirmation .
  • Safety Compliance : Align waste disposal with IATA regulations for chlorinated organic compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.